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These application notes provide a comprehensive overview of the use of stabilized C14 peptide

analogs as potent inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) entry. While the

initial query referenced a "T30 peptide as a stable T14 analog," our review of the scientific

literature indicates a potential conflation of peptide nomenclatures from different research

fields. In the context of HIV-1 research, C-peptides, derived from the C-terminal heptad repeat

of the gp41 protein, are a critical class of fusion inhibitors. The 14-amino acid C-peptide, herein

referred to as C14, is a key target for the development of small, drug-like HIV-1 inhibitors. This

document focuses on the application of stabilized analogs of this C14 peptide.

Introduction
HIV-1 entry into host cells is a complex process mediated by the viral envelope glycoproteins

gp120 and gp41. A key step in this process is the formation of a six-helix bundle (6-HB) by the

gp41 protein, which brings the viral and cellular membranes into close proximity, leading to

fusion. C-peptides are designed to mimic the C-terminal heptad repeat of gp41 and act in a

dominant-negative manner by binding to the N-terminal heptad repeat, thereby preventing the

formation of the 6-HB and inhibiting viral entry.[1][2]

Short C-peptides, such as the 14-residue C14, offer potential advantages in terms of

manufacturing and delivery. However, they often suffer from low binding affinity and poor

inhibitory activity due to their low intrinsic helical propensity.[1] To overcome these limitations,
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various strategies are employed to stabilize the helical conformation of C14, leading to the

development of more potent and stable analogs.

Quantitative Data Presentation
The following table summarizes the inhibitory activity of the linear C14 peptide and its stabilized

analogs. Data for the well-characterized HIV fusion inhibitor Enfuvirtide (T-20) is included for

comparison. The half-maximal inhibitory concentration (IC50) values were determined using a

cell-cell fusion assay.

Peptide Description IC50 (µM) Reference

C14 (linear) 14-residue C-peptide >200 [1]

C14linkmid

Chemically

crosslinked C14

analog

35 [1]

C14Aib
C14 analog with Aib

substitutions
144 [1]

Enfuvirtide (T-20)
36-amino acid peptide

HIV fusion inhibitor
0.001-0.01 [3]

Signaling Pathways and Mechanism of Action
The primary mechanism of action for C14 peptide analogs is the inhibition of HIV-1 gp41-

mediated membrane fusion. This is a direct physical obstruction of a conformational change

necessary for viral entry and does not involve intricate intracellular signaling pathways for its

primary effect.

Caption: HIV-1 entry and inhibition by a C14 peptide analog.

Experimental Protocols
Peptide Synthesis and Stabilization
Objective: To synthesize C14 peptides and their stabilized analogs.
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Materials:

Fmoc-protected amino acids

Rink amide resin

Peptide synthesizer

Reagents for chemical crosslinking (e.g., for lactam bridge formation) or unnatural amino

acids (e.g., aminoisobutyric acid - Aib)

Cleavage cocktail (e.g., trifluoroacetic acid-based)

High-performance liquid chromatography (HPLC) system

Mass spectrometer

Protocol:

Peptides are synthesized using standard solid-phase peptide synthesis (SPPS) on a peptide

synthesizer.

For stabilized analogs:

Chemical Crosslinking (e.g., C14linkmid): Incorporate appropriate amino acids (e.g.,

glutamic acid and lysine) at desired positions for subsequent lactam bridge formation.

After chain assembly, deprotect the side chains and perform on-resin cyclization.

Aib Substitution (e.g., C14Aib): Incorporate Aib residues at specific positions during SPPS

to promote helical conformation.

Cleave the synthesized peptides from the resin using a cleavage cocktail.

Purify the crude peptides to >95% purity using reverse-phase HPLC.

Confirm the identity and purity of the peptides by mass spectrometry.

HIV-1 Envelope-Mediated Cell-Cell Fusion Assay
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Objective: To determine the inhibitory activity of C14 peptide analogs on HIV-1 Env-mediated

cell-cell fusion.

Materials:

Effector cells: HEK-293T cells transiently co-transfected with a plasmid encoding an HIV-1

Env (e.g., from NL4-3 strain) and a Tat-expressing plasmid.[4]

Target cells: TZM-bl cells, which express CD4, CXCR4, and CCR5, and contain a Tat-

inducible luciferase reporter gene.[4]

C14 peptides and analogs at graded concentrations.

Cell culture medium (e.g., DMEM with 10% FBS).

96-well cell culture plates.

Luciferase assay reagent.

Luminometer.

Protocol:

Day 1: Seed HEK-293T cells in 6-well plates and transfect with HIV-1 Env and Tat-

expressing plasmids.

Day 2: Seed TZM-bl target cells in 96-well plates at a density of 1 x 10^4 cells/well and

incubate overnight.[4]

Day 3:

Prepare serial dilutions of the C14 peptides and analogs.

Add 100 µL of the peptide solutions to the corresponding wells of the TZM-bl cell plate.

Harvest the transfected HEK-293T effector cells and add them to the TZM-bl cells at a 1:1

ratio.[4]
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Day 4: After 24-48 hours of co-culture, lyse the cells and measure luciferase activity using a

luminometer.

Calculate the percent inhibition of cell-cell fusion for each peptide concentration relative to

the control (no peptide).

Determine the IC50 value by plotting the percent inhibition against the peptide concentration

and fitting the data to a dose-response curve.
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Caption: Workflow for evaluating C14 analog inhibitory activity.

Peptide Stability Assay
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Objective: To assess the proteolytic stability of C14 peptide analogs.

Materials:

C14 peptides and analogs.

Human serum or plasma.

Phosphate-buffered saline (PBS).

HPLC system.

Mass spectrometer.

Protocol:

Incubate the peptides at a final concentration of 1 mg/mL in human serum (e.g., 25% in

RPMI-1640 medium) at 37°C.

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.

Quench the enzymatic degradation by adding an equal volume of 10% trichloroacetic acid.

Centrifuge to pellet the precipitated proteins.

Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact

peptide.

Calculate the half-life of the peptide in serum.

Conclusion
The development of stabilized C14 peptide analogs represents a promising strategy in the

design of novel HIV-1 entry inhibitors. By employing techniques such as chemical crosslinking

and the incorporation of helix-promoting amino acids, the inherent limitations of short C-

peptides can be overcome, leading to enhanced antiviral potency. The experimental protocols

outlined in these notes provide a framework for the synthesis, characterization, and evaluation
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of these promising therapeutic candidates. Further research into optimizing the stability and

activity of C14 analogs will be crucial for their potential clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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